N-Boc-(+/-)-ethyl-3-aminopent-4-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-9(8-10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLKMAUEJPLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C=C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of N Boc +/ Ethyl 3 Aminopent 4 Enoate
Transformations Involving the Protected Amine and Ester Functionalities
Derivatization of the Free Amine Following N-Boc Deprotection
Upon removal of the tert-butoxycarbonyl (Boc) protecting group, the primary amine of ethyl 3-aminopent-4-enoate becomes available for a variety of nucleophilic reactions. This transformation is a critical step in the synthesis of more complex molecules, as it allows for the introduction of new functional groups and the construction of larger molecular scaffolds. The deprotection is typically achieved under acidic conditions, which selectively cleave the carbamate (B1207046) without affecting the ester or the vinyl group.
Once the free amine is generated, it can undergo a range of derivatization reactions, including but not limited to acylation, alkylation, and sulfonylation. These reactions are fundamental in peptide synthesis, medicinal chemistry, and materials science for creating amides, secondary and tertiary amines, and sulfonamides, respectively.
Table 1: Representative Derivatization Reactions of Ethyl 3-aminopent-4-enoate
| Reagent/Reaction Type | Product Class | General Reaction Conditions |
| Acyl Halides/Anhydrides | Amides | Base (e.g., triethylamine (B128534), pyridine), aprotic solvent (e.g., DCM, THF) |
| Alkyl Halides | Secondary/Tertiary Amines | Base (e.g., K₂CO₃, NaH), polar aprotic solvent (e.g., DMF, acetonitrile) |
| Sulfonyl Chlorides | Sulfonamides | Base (e.g., pyridine), aprotic solvent (e.g., DCM) |
| Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amines | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), protic solvent (e.g., methanol) |
Note: The specific conditions and outcomes of these reactions can vary based on the substrate and reagents used. The data presented is illustrative of common transformations.
Detailed research findings on the specific derivatization of ethyl 3-aminopent-4-enoate are limited in publicly accessible literature. However, the reactivity of the primary amine is expected to be analogous to that of other similar β,γ-unsaturated amino esters. The presence of the vinyl group in proximity to the amine may influence the reactivity and stability of the products, and care must be taken to avoid potential side reactions such as intramolecular cyclization under certain conditions.
Chemoselective Functional Group Interconversions
The trifunctional nature of N-Boc-(+/-)-ethyl-3-aminopent-4-enoate presents opportunities for chemoselective transformations, where one functional group is modified in the presence of the others. The N-Boc protecting group is generally stable to a wide range of reaction conditions that can be used to modify the alkene or the ester, allowing for a modular approach to synthesis.
Chemoselective reactions targeting the vinyl group include hydrogenation, epoxidation, dihydroxylation, and metathesis. The ethyl ester can be selectively hydrolyzed or reduced. The choice of reagents and reaction conditions is crucial to ensure that the desired transformation occurs without affecting the other functional groups.
Table 2: Potential Chemoselective Reactions on this compound
| Target Functional Group | Reaction Type | Reagents and Conditions | Potential Product |
| Alkene | Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol, ethyl acetate) | N-Boc-ethyl-3-aminopentanoate |
| Alkene | Epoxidation | m-CPBA, DCM | N-Boc-ethyl-3-amino-4,5-epoxypentanoate |
| Alkene | Dihydroxylation | OsO₄ (cat.), NMO, acetone/water | N-Boc-ethyl-3-amino-4,5-dihydroxypentanoate |
| Ester | Hydrolysis | LiOH, THF/water | N-Boc-3-aminopent-4-enoic acid |
| Ester | Reduction | LiBH₄, THF | N-Boc-3-aminopent-4-en-1-ol |
Note: This table outlines plausible chemoselective transformations based on the known reactivity of the individual functional groups. Specific experimental data for this compound is not widely reported.
The strategic application of these chemoselective reactions allows for the synthesis of a diverse array of derivatives from a single starting material. For instance, selective hydrogenation of the double bond would yield the saturated analogue, while selective hydrolysis of the ester would provide the corresponding carboxylic acid, a key intermediate for amide bond formation. The orthogonality of the protecting groups and the distinct reactivity of the functional groups make this compound a valuable building block in organic synthesis.
Spectroscopic Characterization and Advanced Structural Analysis of N Boc +/ Ethyl 3 Aminopent 4 Enoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-Boc protected amino acid esters. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.
Proton (¹H) NMR spectroscopy is fundamental for identifying the number and types of hydrogen atoms in a molecule. For N-Boc-(+/-)-ethyl-3-aminopent-4-enoate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl ester group (a triplet for the methyl group and a quartet for the methylene group), the protons of the pentenoate backbone, and the characteristic singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. researchgate.net The chemical shifts and coupling patterns of the vinyl protons are particularly diagnostic for the pent-4-enoate (B1234886) moiety.
Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Key resonances would include those for the carbonyl carbons of the ester and the Boc group, the quaternary carbon of the Boc group, the carbons of the ethyl group, and the carbons of the aminopentenoate chain, including the two sp² hybridized carbons of the double bond. researchgate.netrsc.org The chemical shifts of these carbons are highly sensitive to their local electronic environment, allowing for unambiguous assignment.
While not present in the parent compound, Fluorine-¹⁹F NMR would be a critical tool for the analysis of fluorinated derivatives of this compound. The introduction of fluorine atoms provides a sensitive NMR probe with a wide chemical shift range and high sensitivity, facilitating structural confirmation and the study of electronic effects within the molecule.
A representative, though general, compilation of expected ¹H and ¹³C NMR chemical shifts for N-Boc protected amino esters is provided in the interactive table below. Actual values for this compound would require experimental determination.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.45 (singlet, 9H) | ~28.3 (CH₃), ~80.4 (quaternary C) |
| Boc (C=O) | - | ~155.7 |
| Ethyl (CH₃) | ~1.25 (triplet) | ~14.2 |
| Ethyl (CH₂) | ~4.15 (quartet) | ~60.8 |
| Ester (C=O) | - | ~171.0 |
| CH-N | ~4.0-4.5 (multiplet) | ~50-60 |
| CH₂ (alpha to ester) | ~2.5-2.7 (multiplet) | ~35-45 |
| Vinyl (=CH₂) | ~5.1-5.3 (multiplet) | ~118 |
| Vinyl (=CH) | ~5.7-5.9 (multiplet) | ~135 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific molecular structure.
To move beyond simple one-dimensional spectra and establish the precise connectivity of atoms, a variety of 2D NMR experiments are employed. These techniques are invaluable for assembling the molecular puzzle of complex molecules like this compound and its derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, COSY would show correlations between the protons of the ethyl group and the protons along the pentenoate backbone, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing long-range connectivity, for example, by showing a correlation between the Boc protons and the Boc carbonyl carbon, or between the protons on the pentenoate backbone and the ester carbonyl carbon.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These techniques are used to determine the spatial proximity of protons, providing insights into the three-dimensional structure and conformation of the molecule in solution.
TOCSY (Total Correlation Spectroscopy): TOCSY reveals entire spin systems of coupled protons, which can be particularly useful for identifying all the protons belonging to a specific structural fragment, such as the complete set of protons on the pentenoate chain.
The application of these 2D NMR techniques provides an intricate and unambiguous map of the molecular structure of this compound and its derivatives. nih.gov
Deuterium (²H) labeling is a powerful technique used to trace the pathways of atoms in chemical and biological processes. researchgate.net In the context of this compound and its derivatives, deuterium labeling can provide significant mechanistic insights. pnas.orgnih.gov
For instance, if this compound is involved in a biosynthetic pathway, introducing deuterium-labeled precursors can help to elucidate the origin of specific hydrogen atoms in the final molecule. biorxiv.org By analyzing the position and extent of deuterium incorporation using NMR or mass spectrometry, researchers can map out the metabolic route. nih.gov
In chemical reactions, deuterium labeling can be used to probe reaction mechanisms. For example, by selectively replacing a proton with a deuterium atom at a specific position, one can study kinetic isotope effects, which can provide evidence for bond-breaking or bond-forming steps in the rate-determining step of a reaction.
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and assessing its purity.
High-resolution mass spectrometry provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. synhet.com For this compound (C₁₂H₂₁NO₄), HRMS would be able to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. This is a critical step in the definitive identification of the compound.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is invaluable for monitoring the progress of chemical reactions in real-time. By analyzing small aliquots of a reaction mixture, LC-MS can identify the starting materials, intermediates, and products, providing a comprehensive picture of the reaction profile.
Tandem mass spectrometry (LC-MS/MS) takes this a step further by allowing for the structural characterization of the separated components. nih.govnih.gov In an LC-MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown intermediates and byproducts. This level of detail is crucial for optimizing reaction conditions and understanding reaction mechanisms involving this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. In the case of this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to its constituent functional moieties: the N-Boc protecting group, the ethyl ester, and the vinyl group.
The N-Boc group gives rise to several distinct vibrational modes. The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the carbamate (B1207046) is a strong band in the IR spectrum, generally appearing between 1680 and 1720 cm⁻¹. The C-O stretching vibrations of the Boc group are also prominent.
The ethyl ester function is characterized by a strong carbonyl (C=O) stretching absorption, typically in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching bands and vibrations associated with the ethyl group (C-H stretching, bending) will be present.
The pent-4-enoate backbone contributes vibrations from the carbon-carbon double bond (C=C) and the associated C-H bonds of the vinyl group. The C=C stretching vibration is expected in the 1640-1680 cm⁻¹ region, though it may be weak in the IR spectrum. The =C-H stretching vibrations occur at frequencies above 3000 cm⁻¹.
A complete assignment of the vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding intensities. These theoretical calculations, when compared with experimental spectra, provide a robust basis for structural confirmation. A study on 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine demonstrated the utility of DFT calculations in assigning the vibrational frequencies of a Boc-containing molecule. researchgate.netnih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3500 |
| C=O (Boc) | Stretching | 1680 - 1720 |
| C=O (Ester) | Stretching | 1735 - 1750 |
| C=C (Alkene) | Stretching | 1640 - 1680 |
| =C-H (Alkene) | Stretching | > 3000 |
| C-O (Boc & Ester) | Stretching | 1000 - 1300 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.
X-ray Crystallography for Solid-State Molecular Conformation and Stereochemistry
For this compound, a single crystal X-ray diffraction analysis would be expected to reveal:
The precise bond lengths and angles of the molecule, confirming the connectivity and geometry of the atoms.
The conformation of the N-Boc group , which can adopt different orientations relative to the rest of the molecule.
The stereochemistry at the chiral center (C3), which would be unambiguously determined. For a racemic mixture, both enantiomers would be present in the crystal lattice.
Intermolecular interactions , such as hydrogen bonds involving the N-H and C=O groups, which play a crucial role in the crystal packing.
The presence of the bulky Boc group and the flexible ethyl ester chain will likely influence the crystal packing, leading to specific arrangements of the molecules in the unit cell. Understanding these packing motifs is important for comprehending the solid-state properties of the compound.
Computational Chemistry and Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the molecular structure and electronic properties of organic compounds. DFT calculations can provide valuable information that complements experimental data and can be used to predict properties for molecules that have not yet been synthesized or for which experimental data is scarce.
For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to:
Optimize the molecular geometry: This provides the most stable three-dimensional structure of the molecule in the gas phase, including bond lengths, bond angles, and dihedral angles.
Calculate vibrational frequencies: As mentioned in the previous section, these calculated frequencies can be used to aid in the assignment of experimental IR and Raman spectra. researchgate.netnih.gov
Determine electronic properties: This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.
Generate a molecular electrostatic potential (MEP) map: The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Predict NMR chemical shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to further confirm the molecular structure.
A computational study on a Boc-protected aminopyridine derivative demonstrated that DFT calculations can accurately predict the optimized structure and vibrational frequencies. researchgate.netnih.gov Such studies provide a framework for the computational analysis of this compound.
Table 2: Electronic Properties of this compound Obtainable from DFT Calculations
| Property | Description | Significance |
| Optimized Molecular Geometry | The lowest energy conformation of the molecule. | Provides insight into the three-dimensional structure. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | A map of the charge distribution on the molecular surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | The charge distribution among the atoms in the molecule. | Provides information about the polarity of bonds. |
By integrating these advanced spectroscopic and computational methods, a comprehensive understanding of the structural and electronic characteristics of this compound and its derivatives can be achieved, which is crucial for its effective utilization in synthetic chemistry.
Mechanistic Investigations of Chemical Processes Involving N Boc +/ Ethyl 3 Aminopent 4 Enoate
Kinetic and Thermodynamic Studies of Key Transformations
While specific kinetic and thermodynamic data for reactions involving N-Boc-(+/-)-ethyl-3-aminopent-4-enoate are not extensively documented in publicly available literature, general principles from analogous systems, such as ring-closing metathesis (RCM), can provide valuable insights.
In RCM, a common transformation for diene systems, the reaction is typically under thermodynamic control, especially for the formation of stable 5- to 7-membered rings. The driving force for the reaction with terminal alkenes, such as in a hypothetical intramolecular cyclization of a derivative of this compound, is the entropically favored release of a small gaseous molecule, ethylene. The reaction equilibrium can be shifted towards the product by removing this volatile byproduct.
The reaction can also be under kinetic control, where the initial product formed may be a result of faster reaction rates, potentially leading to dimers or oligomers. Factors such as catalyst reactivity and reaction temperature can influence whether the kinetic or thermodynamic product is favored. For instance, highly reactive catalysts might initially favor the formation of oligomers, which can then equilibrate to the more stable cyclic product over time.
Table 1: Factors Influencing Kinetic vs. Thermodynamic Control in RCM
| Factor | Influence on Control | Outcome |
| Temperature | Higher temperatures | Favors thermodynamic product by providing energy to overcome activation barriers and reach equilibrium. |
| Reaction Time | Longer reaction times | Allows the system to reach thermodynamic equilibrium. |
| Catalyst Choice | Highly reactive catalysts | May initially favor kinetically controlled products like oligomers. |
Elucidation of Stereochemical Outcomes and Diastereoselectivity Control in Reactions
The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in the synthesis of chiral molecules. Asymmetric hydrogenation is a key transformation where the stereochemistry of the newly formed chiral center can be controlled.
While specific studies on the asymmetric hydrogenation of this compound are not detailed, research on analogous N-aryl β-enamino esters demonstrates that high conversions and excellent enantioselectivities (up to 96.3% ee) can be achieved using rhodium catalysts with chiral ligands, such as TangPhos. The choice of chiral ligand is crucial in determining the facial selectivity of the hydrogen addition to the double bond.
In intramolecular cyclization reactions, the existing stereocenter at the 3-position can influence the stereochemistry of a newly formed stereocenter, leading to diastereoselectivity. The steric and electronic properties of the N-Boc protecting group and the ethyl ester can direct the approach of reagents or the conformation of the transition state, thereby favoring the formation of one diastereomer over another.
Catalytic Mechanism and Role of Specific Catalysts and Ligands
The catalytic mechanism in reactions involving this compound is highly dependent on the specific transformation.
Ring-Closing Metathesis (RCM): In RCM, Grubbs-type ruthenium catalysts are commonly employed. The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The catalytic cycle begins with the coordination of one of the alkene moieties to the ruthenium catalyst, followed by a [2+2] cycloaddition to form the metallacyclobutane. A retro-[2+2] cycloaddition then occurs to release the product and regenerate a ruthenium-alkylidene species that continues the catalytic cycle. The nature of the ligands on the ruthenium center, such as phosphines or N-heterocyclic carbenes (NHCs), significantly influences the catalyst's stability, activity, and functional group tolerance. masterorganicchemistry.comharvard.edu
Asymmetric Hydrogenation: For asymmetric hydrogenation, rhodium-based catalysts with chiral phosphine ligands are frequently used. The mechanism often involves the coordination of the substrate to the chiral rhodium complex. The stereochemical outcome is determined by the specific geometry of the catalyst-substrate complex, which is influenced by the chiral ligand. The hydrogenation of N-aryl β-enamino esters with a Rh-TangPhos catalyst has been shown to be highly efficient.
Table 2: Common Catalysts and Their Roles
| Reaction | Catalyst Type | Key Ligands | Role of Catalyst/Ligands |
| Ring-Closing Metathesis | Grubbs Catalysts (Ru-based) | Phosphines, N-Heterocyclic Carbenes (NHCs) | Facilitate olefin metathesis via a metallacyclobutane intermediate. Ligands control stability and reactivity. |
| Asymmetric Hydrogenation | Rhodium-based Catalysts | Chiral Phosphines (e.g., TangPhos) | Create a chiral environment to control the stereochemical outcome of the hydrogenation. |
Influence of Solvent and Reaction Conditions on Pathway Selectivity
Solvent and reaction conditions play a critical role in directing the selectivity of chemical transformations involving this compound.
The polarity of the solvent can significantly impact both the chemoselectivity and enantioselectivity of a reaction. In a study on the lipase-catalyzed synthesis of β-amino acids, it was demonstrated that solvent polarity influences the outcome of competing aza-Michael addition and aminolysis reactions. mdpi.com Non-polar solvents like n-hexane can favor the formation of certain products, while more polar environments can alter the product distribution. This principle of "solvent engineering" can be a powerful tool for controlling reaction pathways. mdpi.com
Reaction temperature and concentration are also crucial parameters. In RCM, for example, higher temperatures can help drive the reaction towards the thermodynamically favored cyclic product. Dilute conditions are often employed in RCM to favor intramolecular cyclization over intermolecular oligomerization.
Isotopic Labeling Studies for Reaction Pathway Delineation
For instance, in the synthesis of deuterated α-amino esters, deuterium oxide (D₂O) can be used as the deuterium source. semanticscholar.org By analyzing the position and extent of deuterium incorporation in the product, one can infer details about the reaction mechanism, such as which C-H bonds are broken and formed. Such studies can provide conclusive evidence for proposed intermediates and transition states. In the context of reactions involving this compound, deuterium labeling could be used to probe the mechanism of cyclization or hydrogenation reactions, providing a deeper understanding of the reaction pathway. mdpi.comnih.govresearchgate.net
Q & A
Q. What are the critical steps for synthesizing N-Boc-(±)-ethyl-3-aminopent-4-enoate, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves Boc protection of the amine group, followed by esterification. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃/THF) to protect the amine .
- Esterification : React with ethyl chloroformate in the presence of a base (e.g., DMAP) to form the ester.
- Side Reaction Mitigation : Monitor pH to avoid premature Boc deprotection (acidic conditions) and use anhydrous solvents to suppress hydrolysis.
- Validation : Confirm product purity via HPLC or LC-MS, comparing retention times with standards .
Q. How should researchers safely handle N-Boc-(±)-ethyl-3-aminopent-4-enoate in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and reactions .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent moisture-induced degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and ester linkage (δ ~4.1–4.3 ppm for ethyl group) .
- IR : Detect carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹) to verify functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode to identify [M+H]⁺ or [M+Na]⁺ adducts .
Advanced Research Questions
Q. How can enantiomeric resolution of N-Boc-(±)-ethyl-3-aminopent-4-enoate be achieved for stereochemical studies?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA/IB column with hexane:isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and temperature (25°C) .
- Crystallization : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and analyze via X-ray diffraction to assign absolute configuration .
- Data Interpretation : Compare optical rotation ([α]D²⁵) and circular dichroism (CD) spectra with literature values .
Q. What strategies resolve contradictions in reaction yield data during Boc deprotection?
- Methodological Answer :
- Controlled Deprotection : Use TFA/CH₂Cl₂ (1:4 v/v) at 0°C for 30 min to minimize side reactions (e.g., ester hydrolysis) .
- Quantitative Analysis : Track reaction progress via in-situ FTIR or HPLC. If yields vary, assess:
- Moisture Levels : Karl Fischer titration to detect water in reagents .
- Byproduct Identification : LC-MS to detect tert-butyl carbamate or ethyl ester hydrolysis products .
- Statistical Validation : Apply ANOVA to compare batch yields under standardized conditions .
Q. How does hydrogen bonding influence the crystal packing of this compound?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Solve structure using SHELXL .
- Graph Set Analysis : Use Mercury Software to classify hydrogen bonds (e.g., N–H⋯O=C interactions between Boc and ester groups) .
- Thermal Stability : Correlate DSC data (Tm ~80–90°C) with intermolecular bond strength .
Q. What computational methods predict the reactivity of the alkene moiety in further functionalization?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model alkene electrophilicity. Compare frontier molecular orbitals (HOMO/LUMO) to predict sites for epoxidation or Diels-Alder reactions .
- Experimental Validation : Perform kinetic studies (e.g., UV-Vis monitoring of epoxidation rates with mCPBA) .
Data Analysis and Presentation Guidelines
- Tables : Include raw NMR shifts (δ in ppm), LC-MS retention times, and crystallographic parameters (e.g., unit cell dimensions) .
- Graphs : Plot reaction yields vs. temperature/pH to identify optimal conditions. Use error bars for triplicate experiments .
- Statistical Tools : Apply t-tests for enantiomeric excess (%ee) comparisons or PCA for multivariate analysis of spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
